Potassium uranate(VI)

Descripción

Propiedades

Número CAS |

7790-63-8 |

|---|---|

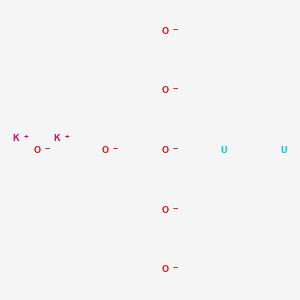

Fórmula molecular |

K2O7U2-12 |

Peso molecular |

666.25 g/mol |

Nombre IUPAC |

dipotassium;oxygen(2-);uranium |

InChI |

InChI=1S/2K.7O.2U/q2*+1;7*-2;; |

Clave InChI |

UYZJNHIDLXMUJH-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[K+].[U].[U] |

Descripción física |

Orange solid; [Merck Index] |

Origen del producto |

United States |

Advanced Structural Elucidation of Potassium Uranate Vi Compounds

Crystallographic Investigations and Polymorphism in Potassium Uranate(VI) Systems

Crystallographic studies have revealed the diverse and often complex structures of potassium uranate(VI) compounds. These investigations provide fundamental information about the arrangement of atoms in the crystal lattice, which in turn dictates the material's physical and chemical properties.

For potassium diuranate (K₂U₂O₇), a monoclinic crystal system has been reported, with one study identifying the space group as P2₁ researchgate.net. In contrast, a different potassium uranate, K₉U₆O₂₂.₅, has been found to crystallize in the cubic space group Im3m with a lattice parameter a = 8.722(5) Å osti.gov. These differing crystal structures highlight the polymorphism present in the potassium uranate system.

Table 1: Crystallographic Data for Select Potassium Uranate(VI) Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| K₂U₂O₇ | Monoclinic | P2₁ | N/A |

| K₉U₆O₂₂.₅ | Cubic | Im3m | a = 8.722(5) Å |

The structures of uranates(VI) are characterized by the presence of UOₙ polyhedra, which are fundamental building blocks that link together to form extended networks wikipedia.org. In most hexavalent uranium compounds, the uranium atom is part of a nearly linear uranyl ion (UO₂)²⁺, which is then coordinated by four, five, or six equatorial anions, resulting in square, pentagonal, or hexagonal bipyramidal geometries, respectively arizona.edu.

Many potassium uranate(VI) compounds exhibit layered structures, where sheets of uranium-oxygen polyhedra are separated by interlayer cations, such as potassium (K⁺) chimia.ch. In potassium diuranate (K₂U₂O₇), the structure is based on layers of uranium atoms in a hexagonal array chimia.ch.

The potassium ions reside in the interlayer spaces and their size and charge influence the distance between the layers chimia.chlew.ro. This interlayer spacing can be affected by the nature of the cation, with larger cations generally leading to a greater separation between the sheets chimia.ch. The interaction between the interlayer cations and the uranium-oxygen layers plays a significant role in the stability and properties of the compound.

Potassium uranate(VI) compounds can exist in both hydrated and anhydrous forms savemyexams.comtutorchase.com. Hydrated phases contain water molecules within their crystal structure, which are known as water of crystallization sciencing.comsparkl.me. These water molecules can be integrated into the crystal lattice and can be removed by heating to form the anhydrous phase tutorchase.comyoutube.com.

The presence of water of crystallization can significantly affect the crystal structure and properties of the compound tutorchase.com. For example, potassium uranate K₂U₄O₁₃·2.2H₂O is a hydrated phase that has been synthesized and studied researchgate.net. Structural characterization of both hydrated and anhydrous forms is essential for a complete understanding of the potassium uranate(VI) system.

Diffraction Methods for Comprehensive Structural Analysis

Diffraction techniques are indispensable tools for the detailed structural analysis of crystalline materials like potassium uranate(VI) compounds.

X-ray diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of a crystal. Powder X-ray diffraction (PXRD) is a specific application of XRD that is particularly useful for the identification of crystalline phases ionicviper.orgmalvernpanalytical.com.

Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for that substance ionicviper.orgrigaku.com. By comparing the PXRD pattern of an unknown sample to a database of known patterns, the crystalline phases present in the sample can be identified rigaku.com. This method has been used to confirm the presence of potassium uranovanadates and to identify different potassium uranate phases researchgate.netresearchgate.netrsc.org. The positions and intensities of the diffraction peaks in a PXRD pattern provide information about the unit cell dimensions and the arrangement of atoms within the crystal structure ionicviper.org.

Applications of Neutron Diffraction in Determining Magnetic Structures and Atomic Positions

Neutron diffraction is a powerful technique for determining the atomic and magnetic structures of crystalline materials. wikipedia.org Unlike X-rays, which scatter from the electron cloud, neutrons interact with the atomic nucleus, providing precise information on the positions of atoms, including light elements. wikipedia.orgnih.gov Furthermore, the neutron's magnetic moment interacts with the magnetic moments of atoms, making it an indispensable tool for elucidating magnetic ordering. nih.govchemeurope.com

While specific neutron diffraction studies detailing the magnetic structure of potassium uranate(VI), K₂U₂O₇, are not extensively available in the public literature, the principles of the technique can be understood from studies of analogous compounds. For instance, potassium neptunate(VI), K₂NpO₄, which is isostructural with potassium uranate(VI) compounds, has been studied. nih.gov Research on K₂NpO₄ suggests the existence of a magnetic ordering transition at low temperatures, likely of a ferromagnetic type. nih.gov This indicates that similar potassium uranate(VI) compounds could exhibit complex magnetic behaviors that can be characterized by neutron diffraction.

The determination of atomic positions via neutron diffraction provides a more accurate description of the crystal lattice compared to other methods, especially for oxygen atoms in the presence of the heavy uranium atom. The data obtained from neutron diffraction experiments, typically presented as a diffraction pattern (intensity vs. scattering angle), can be refined using methods like the Rietveld refinement to yield precise lattice parameters and atomic coordinates within the unit cell.

Table 1: Crystallographic Data for Compounds Isostructural to Potassium Uranate(VI) Analogs This table presents representative data for compounds structurally related to potassium uranate(VI) to illustrate the type of information obtained from diffraction studies.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Magnetic Ordering Temperature (TN/TC) |

|---|---|---|---|---|

| K₂NpO₄ | Tetragonal | I4/mmm | a = 4.2973, c = 13.144 | ~25.9 K (Ferromagnetic) nih.gov |

| α-U₃O₈ | Orthorhombic | C2mm | a = 6.716, b = 11.96, c = 4.147 | Antiferromagnetic below 25 K |

Microscopic Imaging Techniques for Morphological and Elemental Insights

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Microstructure and Compositional Mapping

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the microstructure of materials. It uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal details about the material's surface topography and morphology. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful tool for elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.

For potassium uranate(VI), SEM can be used to visualize the size, shape, and aggregation of its crystalline particles. Studies on hydrated potassium diuranate, K₂U₂O₇·1.5H₂O(cr), have utilized SEM and EDS to confirm the solid phase in solubility experiments. researchgate.net

EDS analysis provides compositional maps, showing the distribution of potassium, uranium, and oxygen across the sample's surface. This is crucial for confirming the stoichiometry of the synthesized material and identifying any impurities or phase segregation. The output of an EDS analysis is typically a spectrum with peaks corresponding to the characteristic X-ray energies of the elements present.

Table 2: Representative EDS Data for a Potassium Uranate(VI) Sample This table illustrates typical elemental composition data that would be obtained from an EDS analysis of a pure potassium uranate(VI) sample.

| Element | Energy (keV) | Weight % (Theoretical for K₂U₂O₇) | Atomic % (Theoretical for K₂U₂O₇) |

|---|---|---|---|

| Oxygen (O) | 0.525 | 16.81 | 63.64 |

| Potassium (K) | 3.313 | 11.74 | 18.18 |

| Uranium (U) | Multiple lines (e.g., Mα at 3.171) | 71.45 | 18.18 |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the characterization of materials at the nanoscale. mdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that provides detailed information about the internal structure, crystallography, and morphology of the material.

For potassium uranate(VI), TEM can be employed to study the atomic lattice structure through high-resolution imaging (HRTEM). This allows for the direct visualization of crystal lattice fringes, defects, and grain boundaries. Electron diffraction patterns obtained in the TEM can be used to determine the crystal structure and orientation of individual nanoparticles or crystalline domains.

The analysis of TEM images can provide precise measurements of nanoparticle size and shape distributions. nih.govmdpi.com This is particularly important as the properties of nanomaterials are often size-dependent. While specific TEM studies on potassium uranate(VI) are not widely reported, the technique is broadly applied to characterize other uranium-based nanoparticles and related materials. mdpi.com

Table 3: Nanoscale Features of Potassium Uranate(VI) Characterizable by TEM This table outlines the types of nanoscale structural information that can be obtained for potassium uranate(VI) using TEM.

| Feature | Information Obtained | Relevant TEM Technique |

|---|---|---|

| Particle Size and Morphology | Quantitative analysis of particle dimensions and shape. | Bright-Field/Dark-Field Imaging |

| Crystal Structure | Determination of lattice parameters and crystal symmetry. | Selected Area Electron Diffraction (SAED) |

| Atomic Lattice | Visualization of atomic planes and crystal defects. | High-Resolution TEM (HRTEM) |

| Elemental Composition | Elemental mapping at the nanoscale. | Energy-Dispersive X-ray Spectroscopy (EDS) in STEM mode |

Advanced Spectroscopic Characterization of Potassium Uranate Vi

X-ray Absorption Spectroscopy (XAS) Investigations

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and local coordination environment of a specific atom within a material. By tuning the X-ray energy to a core-level absorption edge of uranium, detailed information about its oxidation state, the geometry of its coordination shell, and the nature of its chemical bonds can be obtained.

High-Energy Resolution Fluorescence Detection X-ray Absorption Spectroscopy (HERFD-XAS) offers a significant improvement in spectral resolution compared to conventional XAS. This technique mitigates the effects of core-hole lifetime broadening, allowing for the observation of fine spectral features that are otherwise obscured. In the study of uranium compounds, HERFD-XAS provides a more precise picture of the valence electronic structure.

By selectively detecting a specific fluorescence decay channel, HERFD-XAS can resolve features related to the unoccupied electronic states. For a compound like potassium uranate(VI), this allows for a detailed assessment of the uranium 5f, 6d, and 7p states, providing a comprehensive overview of its valence electronic structure. iucr.orgnih.gov The enhanced resolution also enables the confirmation of subtle electronic transitions, such as Laporte-forbidden f-f transitions, which are crucial for a complete understanding of the electronic configuration. iucr.orgnih.gov

Research on related uranium perovskites has demonstrated the capability of HERFD-XAS to experimentally determine the octahedral crystal field strength (10Dq). iucr.orgnih.gov This parameter is a direct measure of the interaction between the central uranium ion and its surrounding oxygen ligands, a key factor in determining the electronic and magnetic properties of the material.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, particularly when performed in the high-energy resolution fluorescence detection (HERFD) mode, is highly sensitive to the oxidation state and chemical environment of the absorbing atom. The position and shape of the absorption edge, especially the "white line" feature, serve as a fingerprint for the uranium valence state.

For hexavalent uranium (U(VI)) in potassium uranate(VI), the U M₄ edge HERFD-XANES spectrum would exhibit a characteristic energy position for its main absorption peak. diva-portal.org Studies on various uranium oxides have shown a distinct chemical shift in the M₄ edge position with changing oxidation state, with U(VI) appearing at a higher energy compared to U(V) and U(IV). diva-portal.org

Furthermore, the pre-edge and post-edge features in the XANES spectrum contain detailed information about the uranium-oxygen bonding. nih.gov Analysis of these features, often supported by theoretical calculations such as Density Functional Theory (DFT), can reveal the hybridization between uranium 5f orbitals and oxygen 2p orbitals. nih.gov This provides direct insight into the covalent character of the U-O bonds within the uranate structure. The intensity and position of these spectral features are sensitive to changes in the U–O bonding and the local geometry around the uranium sites. nih.gov

| Edge | Feature | Energy Position (eV) (Illustrative for U(V) in KUO₃) |

| U M₄ | White Line Maximum | 3726.7(1) |

| U M₄ | Edge Position (E₀) | 3726.4(1) |

| U L₁ | White Line Maximum | 21791(1) |

| U L₁ | Edge Position (E₀) | 21770(1) |

This table presents illustrative energy positions for a related pentavalent uranium compound, KUO₃, as detailed experimental data for potassium uranate(VI) is not available in the search results. The relative shifts and features are indicative of the type of data obtained from XANES. iucr.org

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure observed at energies above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic environment around the central uranium atom. This includes the identification of neighboring atoms, their distances from the uranium atom (interatomic distances), and the number of these neighbors (coordination numbers). nih.goviucr.org

For potassium uranate(VI), EXAFS analysis can precisely determine the U-O bond lengths within the uranium coordination polyhedron. In many U(VI) compounds, there is a characteristic structure with short axial U-O bonds (U=O) and longer equatorial U-O bonds. EXAFS can resolve these different bond distances. Additionally, the technique can identify the presence of heavier atoms in the second coordination shell, such as potassium or neighboring uranium atoms, and determine the corresponding U-K or U-U distances. nih.goviucr.org

The accuracy of EXAFS-derived distances is typically within a few hundredths of an Ångström. nih.goviucr.org This precision is critical for building accurate structural models of potassium uranate(VI), especially in cases where single-crystal X-ray diffraction data may not be available.

| Interaction | Interatomic Distance (Å) | Coordination Number (CN) |

| U-O (axial) | ~1.8 | 2 |

| U-O (equatorial) | ~2.2 - 2.5 | 4-6 |

| U-U | ~3.7 - 4.9 | Variable |

This table provides typical ranges for interatomic distances and coordination numbers for hexavalent uranium compounds as determined by EXAFS. The exact values for potassium uranate(VI) would depend on its specific crystal structure. mdpi.comminsocam.org

A comprehensive understanding of the electronic structure of potassium uranate(VI) can be achieved by applying a multi-edge XAS approach. By combining data from different uranium absorption edges, a more complete picture of the unoccupied electronic states can be constructed.

Specifically, the U L₁-edge probes the unoccupied U 7p states, the L₃-edge probes the U 6d states, and the M₄-edge probes the U 5f states. iucr.org By analyzing the HERFD-XANES spectra from these different edges in conjunction, it is possible to map the partial density of states for each of these orbitals. This multi-edge approach provides a detailed and experimentally verified overview of the uranium valence electronic structure, which is essential for understanding the chemical bonding and physical properties of the material. iucr.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule or crystal lattice. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. As such, vibrational spectroscopy is an excellent tool for identifying the functional groups present in a compound.

Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a sample as a function of frequency or wavenumber. libretexts.org For a molecular vibration to be IR-active, it must be associated with a change in the molecule's dipole moment. tanta.edu.eg

In potassium uranate(VI), the IR spectrum would be dominated by the vibrational modes of the uranate functional group, which typically consists of a central uranium atom bonded to several oxygen atoms. The spectrum can be divided into two main regions: the group frequency region (4000–1500 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹). nih.gov

Electronic Spectroscopy and Optical Characterization

Diffuse reflectance spectroscopy (DRS), a subset of absorption spectroscopy, is particularly well-suited for analyzing solid, powdered samples like potassium uranate(VI). wikipedia.orgcaltech.edu This technique measures the light that is scattered from a thick layer of a sample to provide information about its electronic structure. isca.me For solid uranates, DRS in the UV-Visible-Near Infrared range reveals electronic transitions characteristic of the uranium(VI) center.

The electronic spectra of alkali metal uranates, including potassium uranates, have been systematically studied. rsc.org These spectra are generally interpreted based on the molecular orbital (MO) diagram for an octahedral UO₆⁶⁻ moiety, with considerations for the specific site symmetry of the uranate ion in the crystal lattice. rsc.org The spectra typically show absorption bands resulting from charge transfer transitions, specifically from oxygen-based orbitals to the empty 5f orbitals of the U(VI) center.

Studies on various solid uranium oxides and uranates have identified absorption bands arising from crystal field effects and electronic transitions. osti.gov For potassium mono- and diuranates, spectra recorded at both room temperature and cryogenic temperatures (−196°C) exhibit features that can be resolved into individual overlapping bands, allowing for detailed electronic transition assignments. rsc.org The spectra of potassium uranates are similar to those of rubidium uranates due to identical site symmetries in their crystal structures. rsc.org

Table 2: Illustrative Electronic Transitions in Solid Uranates

| Wavelength Range (nm) | Transition Type | Notes | Reference(s) |

| ~220 - 380 | O → U Charge Transfer | Common in polyoxometalates containing U(VI). | researchgate.net |

| 350 - 550 | Uranyl-related absorptions | Characteristic vibronic structure for UO₂²⁺ containing compounds. | nih.gov |

This table provides a general overview of the types of electronic transitions observed in solid uranates. Specific peak positions for potassium uranate(VI) depend on its stoichiometry and crystalline form.

The analysis of diffuse reflectance spectra provides valuable insights into the coordination environment and electronic structure of uranium in solid phases. The positions and intensities of the absorption bands are sensitive to the local symmetry around the uranium atom and the nature of the U-O bonds.

Time-resolved luminescence spectroscopy (TRLFS) is an exceptionally sensitive technique for the speciation of U(VI) in aqueous solutions and sorbed onto mineral surfaces. d-nb.inforesearchgate.net This method utilizes the characteristic luminescence of the uranyl (UO₂²⁺) ion, which arises from the coupling of the photoexcited electronic state to the symmetric stretching vibration of the O=U=O bond. nih.govacs.org This results in a distinctive vibronic progression in the emission spectrum.

TRLFS can distinguish between different U(VI) species based on two key parameters: the emission spectrum (peak positions and shapes) and the luminescence lifetime. strath.ac.uk Different complexes or surface-bound species will have unique spectral and temporal profiles, allowing for their deconvolution and quantification in a mixture. nih.govacs.org

For aqueous systems, TRLFS has been used to identify and characterize various uranyl hydrolysis products and complexes with inorganic ligands like fluoride (B91410) and sulfate. d-nb.infonih.gov For example, a study of uranyl hydrolysis over a wide pH range successfully identified the aquo complex [UO₂(H₂O)₅]²⁺ and four distinct hydroxo complexes. nih.gov

When U(VI) interacts with mineral surfaces, TRLFS can probe the nature of the surface-bound species. Studies on the interaction of U(VI) with gibbsite (an aluminum hydroxide (B78521) mineral) have identified multiple surface complexes and precipitated phases as a function of pH. nih.govacs.org The emission spectra and lifetimes of these surface species are distinct from those of aqueous uranyl ions.

Table 3: Representative Luminescence Properties of Aqueous and Surface-Bound U(VI) Species

| Species | Emission Peak Maxima (nm) | Luminescence Lifetime (ns) | System | Reference(s) |

| Meta-autunite | 486, 501, 522, 546, 573, 601 | 50 ± 5 and 700 ± 25 | Solid Phase | researchgate.net |

| UO₂²⁺ (aq) | Varies with conditions | Varies | Aqueous | d-nb.info |

| UO₂F⁺ | Varies with conditions | Varies | Aqueous | d-nb.info |

| ≡AlO₂–UO₂(OH) | Deconvoluted from mixture | Deconvoluted from mixture | Sorbed on Gibbsite | nih.govacs.org |

| ≡AlO₂–UO₂(CO₃)₂⁴⁻ | Deconvoluted from mixture | Deconvoluted from mixture | Sorbed on Gibbsite | nih.govacs.org |

This table provides examples of how luminescence properties differ between various U(VI) species. These data are used in a "fingerprinting" approach to identify unknown species in environmental or laboratory samples.

The high sensitivity of TRLFS makes it a crucial tool for studying the environmental behavior of uranium, including its transport and fate in natural waters and its interaction with mineral surfaces. researchgate.netsemanticscholar.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comnasa.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. urv.cat

For uranium compounds, the U 4f core-level spectrum is commonly used to determine the oxidation state. researchgate.net The binding energies of the U 4f₇/₂ and U 4f₅/₂ peaks, as well as the presence and characteristics of "shake-up" satellite features, are diagnostic of the uranium's chemical environment. surrey.ac.uk In hexavalent uranium compounds like potassium uranate(VI), the U 4f binding energies are shifted to higher values compared to lower oxidation states (e.g., U(IV) in UO₂). researchgate.net

Studies have reported the U 4f₇/₂ binding energy for U(VI) in UO₃ to be around 382.8 eV, while for U(IV) in UO₂ it is approximately 380.2 eV. researchgate.net These shifts in core-level binding energies are related to the effective nuclear charge experienced by the core electrons, which is influenced by the oxidation state and the electronegativity of the surrounding ligands. iaea.orgosti.gov

In addition to the primary U 4f peaks, the analysis of other core levels, such as the O 1s and K 2p, can provide further information about the stoichiometry and bonding within potassium uranate(VI). The binding energy of the K 2p region can be used to confirm the presence of potassium. thermofisher.com Crystal field effects can also cause splitting of core-level peaks, such as the U 6p₃/₂, which can be modeled to provide information about the coordination of the uranium atom. iaea.org

Table 4: Representative Core-Level Binding Energies for Uranium and Related Elements

| Element | Core Level | Chemical State/Compound | Binding Energy (eV) | Reference(s) |

| Uranium | U 4f₇/₂ | U(VI) in UO₃ | ~382.8 | researchgate.net |

| Uranium | U 4f₇/₂ | U(IV) in UO₂ | ~380.2 | researchgate.net |

| Uranium | U 4f₇/₂ | U(IV) in UF₄ | 382.8 | researchgate.net |

| Potassium | K 2p₃/₂ | General | ~293 | thermofisher.comnih.gov |

| Oxygen | O 1s | General Oxides | ~530-532 | nasa.gov |

Binding energies are subject to variation based on the specific chemical environment and instrument calibration. Values are typically charge-referenced to the adventitious C 1s peak at 284.8 eV.

XPS is a powerful tool for characterizing the surface chemistry of uranium-containing materials, providing direct information on oxidation state and elemental composition, which is crucial for understanding the properties and reactivity of potassium uranate(VI). surrey.ac.uk

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al MAS-NMR for U(VI)-mineral interactions)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an atomic-level method that provides detailed information about the chemical structure, three-dimensional arrangement, and dynamics of solid materials. nih.gov While direct NMR of the uranium nucleus is challenging, NMR of other active nuclei in the system can provide valuable indirect information about the local environment of U(VI).

A key application in this area is the use of ²⁷Al Magic Angle Spinning (MAS) NMR to study the interactions of U(VI) with aluminous mineral phases, such as those found in cements or natural geological formations. nih.gov ²⁷Al is a quadrupolar nucleus (spin > 1/2), and its NMR spectrum is sensitive to the coordination environment of the aluminum atoms (e.g., tetrahedral vs. octahedral coordination). nih.govresearchgate.net

When aqueous U(VI) interacts with minerals like ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) or hydrotalcite (Mg₆Al₂(OH)₁₆CO₃·4H₂O), changes in the ²⁷Al MAS-NMR spectrum of the mineral can be observed. nih.gov These spectral changes indicate structural modifications to the mineral as a consequence of U(VI) incorporation or the formation of secondary uranium phases. nih.goviucr.org

For example, in a study of U(VI) interaction with ettringite, ²⁷Al MAS-NMR, in conjunction with X-ray absorption spectroscopy (XAS), suggested the formation of a disordered Ca- or Al-bearing U(VI) secondary phase. nih.goviucr.org For hydrotalcite, the ²⁷Al NMR and XAS data were consistent with the formation of a uranyl carbonate-like phase. nih.goviucr.org By probing the changes in the Al coordination environment, inferences can be made about the nature and coordination of the associated uranium species.

This approach demonstrates the utility of solid-state NMR as an indirect probe for characterizing U(VI) in complex solid systems where direct observation of uranium may not be feasible.

Reactivity and Chemical Transformations of Potassium Uranate Vi

Thermal Stability and Decomposition Pathways of Potassium Uranate(VI)

The thermal stability of potassium uranate(VI) has been a subject of detailed investigation, revealing a complex series of transformations upon heating. The decomposition process is influenced by factors such as the surrounding atmosphere and the rate of heating.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of potassium uranate(VI). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the difference in temperature between a sample and a reference material.

Studies have shown that the thermal decomposition of potassium uranate(VI) in an inert atmosphere typically begins at temperatures around 850°C. The decomposition is not a simple one-step process but involves the formation of intermediate compounds. DTA curves often show multiple endothermic peaks, indicating a series of decomposition reactions. For instance, the decomposition of potassium diuranate (K₂U₂O₇), a related compound, shows distinct thermal events corresponding to its breakdown into other uranium oxides and the release of volatile components.

Table 1: Thermal Decomposition Data for Potassium Uranate(VI) and Related Compounds

| Compound | Temperature Range (°C) | Technique | Observations |

|---|---|---|---|

| K₂UO₄ | 850 - 1200 | TGA/DTA | Stepwise mass loss, formation of intermediate uranates and oxides. |

The thermal decomposition of potassium uranate(VI) leads to the formation of a variety of intermediate and final products, depending on the experimental conditions. In an inert atmosphere, the decomposition of K₂UO₄ can proceed through the formation of other potassium uranates, such as potassium diuranate (K₂U₂O₇), and eventually to uranium oxides.

X-ray diffraction (XRD) analysis of the residues after thermal treatment has been instrumental in identifying these decomposition products. For example, upon heating K₂UO₄, the formation of K₂U₂O₇ has been observed, followed by its further decomposition. The final uranium-containing products can include U₃O₈ and other non-stoichiometric uranium oxides. The potassium component can be released in its elemental form or as an oxide.

Table 2: Identified Decomposition Products of Potassium Uranate(VI)

| Initial Compound | Decomposition Temperature (°C) | Atmosphere | Intermediate/Final Products |

|---|

The study of kinetic isotope effects (KIEs) in the thermal decomposition of potassium uranate(VI) provides insights into the reaction mechanisms, particularly the bond-breaking steps. While specific studies on KIEs for potassium uranate decomposition are not extensively reported in publicly accessible literature, the principles can be inferred from studies on similar systems. Isotopic substitution, for example, replacing ¹⁶O with ¹⁸O, would be expected to alter the decomposition temperature and the rate of reaction if the breaking of uranium-oxygen bonds is part of the rate-determining step. A measurable KIE would confirm the involvement of these bonds in the critical transition state of the decomposition process.

Complexation Reactions and Interactions with Diverse Ligands

The uranyl ion (UO₂²⁺), which is the form of uranium(VI) in acidic to neutral solutions, readily forms complexes with both inorganic and organic ligands. While potassium uranate is generally insoluble in water, its solubility can be significantly altered in the presence of complexing agents.

In carbonate-rich solutions, the formation of stable anionic uranyl carbonate complexes, such as [UO₂(CO₃)₂]²⁻ and [UO₂(CO₃)₃]⁴⁻, is a well-documented phenomenon. These complexes can incorporate potassium ions into their crystal structures, forming compounds like K₄[UO₂(CO₃)₃]. Similarly, other ligands like carboxylates, sulfates, and phosphates can form stable complexes with the uranyl ion, thereby influencing the dissolution of potassium uranate.

In the solid phase, potassium uranate can intercalate or form layered structures with various anions and neutral molecules, further demonstrating its capacity for complex interactions.

The presence of complexing ligands in the surrounding environment has a profound impact on the solubility and reactivity of potassium uranate(VI). As mentioned, strong complexing agents like carbonate can significantly increase the solubility of potassium uranate by forming stable, soluble uranyl complexes. This is a critical process in the environmental transport of uranium.

The reactivity of potassium uranate is also modified by ligand complexation. The formation of a coordination complex around the uranium center can alter its redox potential and its susceptibility to further chemical reactions. For instance, the presence of certain organic ligands can facilitate the photochemical reduction of U(VI) to U(IV), a process of significant environmental relevance.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Potassium uranate(VI) | K₂UO₄ |

| Potassium diuranate | K₂U₂O₇ |

| Uranium oxide | U₃O₈ |

| Potassium | K |

| Potassium oxide | K₂O |

| Uranyl ion | UO₂²⁺ |

| Dicarbonatouranyl(VI) | [UO₂(CO₃)₂]²⁻ |

| Tricarbonatouranyl(VI) | [UO₂(CO₃)₃]⁴⁻ |

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics at the interface between solid potassium uranate(VI) and liquid media like molten salts is crucial for applications in nuclear fuel reprocessing and waste management. byu.eduresearchgate.net Electrochemical techniques such as cyclic voltammetry (CV) and chronopotentiometry are primary tools for investigating these heterogeneous reactions. osti.gov In molten chloride salts, such as LiCl-KCl eutectic mixtures, the reduction of uranium(VI) species does not occur in a single step. researchgate.net Research has shown that the reduction of U⁴⁺ to metallic uranium (U⁰) proceeds through a two-step mechanism involving the U⁴⁺/U³⁺ and U³⁺/U⁰ redox couples. researchgate.net

These transient electrochemical methods allow for the determination of key kinetic parameters, including diffusion coefficients of the uranium species within the molten salt. researchgate.netosti.gov The analysis of voltammograms provides information on electron transfer rates and reaction mechanisms, which are essential for optimizing electrochemical processes like electrowinning for uranium separation. byu.edu

| Technique | Investigated Process | Key Findings |

| Cyclic Voltammetry (CV) | Redox reactions of uranium ions (e.g., U⁴⁺/U³⁺) at an inert electrode interface in molten salt. byu.eduresearchgate.net | Elucidation of multi-step reaction mechanisms; determination of electrode kinetics and material stability. byu.eduresearchgate.net |

| Chronopotentiometry | Diffusion of uranium ions towards the electrode surface under constant current. | Measurement of diffusion coefficients and study of reaction kinetics. osti.gov |

The interface with liquid metals, such as sodium-potassium (NaK) alloy, represents another area of interest. NaK is a highly reactive liquid alloy that readily ignites in water, demonstrating its potent reducing capabilities. youtube.com Reactions at the interface between a solid uranate and such a reactive liquid metal would be expected to be rapid and driven by the strong reducing potential of the alkali metals.

The mobility of uranium in the environment is significantly influenced by its desorption from contaminated soils and sediments. In potassium-rich environments, the kinetics of this process are complex and subject to various geochemical factors. unl.edunih.gov Studies on sediments from contaminated sites, such as the Hanford 300 Area, have been conducted to understand the rate at which Uranium(VI) is released back into the aqueous phase. unl.eduunl.edu

The rate of U(VI) desorption is not constant but varies with the chemical composition of the surrounding solution. nih.govunl.edu A key finding is that a faster desorption rate occurs when there is a larger chemical disequilibrium between the uranium adsorbed on the sediment and the uranium concentration in the bulk solution. unl.edunih.gov The kinetics are often limited by the mass transfer of reactants and products within the pores of the sediment grains. unl.edu

To describe these complex kinetics, a multi-rate surface complexation model (SCM) has been effectively used. nih.govunl.edu This model accounts for the varied geochemical interactions and has been shown to reasonably describe the evolution of major ions and the rates of U(VI) desorption under different conditions. nih.govunl.edu

Table: Uranium(VI) Desorption from Hanford Site Sediment unl.edu

| Influent Solution | Key Geochemical Conditions | Total U(VI) Desorbed (%) |

| SGW1 | Variable pH, Ca, and carbonate | 35 |

| SGW2 | Variable pH, Ca, and carbonate | 30 |

| SGW3 | Variable pH, Ca, and carbonate | 54 |

These results indicate that the specific chemical makeup of the groundwater, influenced by ions like potassium, plays a direct role in the rate and extent of uranium desorption.

Redox Chemistry of Uranium within Potassium Uranate(VI) Systems

Uranium is a redox-active element, existing in several oxidation states, most commonly +3, +4, +5, and +6. lanl.gov In potassium uranate(VI), uranium is in its highest common oxidation state, U(VI), which is typically the most stable state in aqueous, oxidizing environments. lanl.govhelsinki.fi The redox chemistry of these systems involves the reduction of U(VI) to lower oxidation states. A change in environmental conditions can immobilize the soluble U(VI) through reduction to the less soluble U(IV). helsinki.fi

The reduction from U(VI) can proceed stepwise. The transition from U(VI) to U(V) has been demonstrated in certain complexes. nih.gov Spectrochemical studies have provided evidence for the accessibility of the U(V) oxidation state, which is often unstable and can disproportionate into U(VI) and U(IV). lanl.govnih.gov

In high-temperature environments like molten salts, the redox chemistry is particularly important. osti.gov Electrochemical studies in LiCl-KCl melts have detailed the subsequent reduction steps. researchgate.netosti.gov The U(VI) species can be reduced to U(IV), which is then further reduced in a two-step process: first to U(III) and finally to uranium metal (U(0)). researchgate.net These redox transitions are fundamental to pyroprocessing technologies for recycling used nuclear fuel. osti.gov

| Redox Couple | Environment | Significance |

| U(VI) / U(V) | Nonaqueous complexes nih.gov | Demonstrates the initial, accessible step in U(VI) reduction. nih.gov |

| U(IV) / U(III) | Molten Chloride Salts researchgate.netosti.gov | A key reversible step in the electrochemical reduction of uranium. researchgate.net |

| U(III) / U(0) | Molten Chloride Salts researchgate.netosti.gov | The final step leading to the deposition of pure uranium metal. researchgate.net |

Applications and Advanced Materials Research Involving Potassium Uranate Vi

Role as Precursor in Nuclear Fuel Cycle Materials

Potassium uranate(VI) serves as an intermediate compound in the front-end of the nuclear fuel cycle, which encompasses the processes required to prepare uranium for use in nuclear reactors. ontosight.ai Its role is primarily as a precursor for the synthesis of various uranium oxides that are essential for fuel fabrication. wikipedia.org

The conversion of potassium uranate(VI) is a critical step in producing the specific uranium compounds required for nuclear fuel. The primary pathway involves the thermal decomposition (calcination) of potassium uranate to yield uranium oxides. This process is analogous to the conversion of ammonium (B1175870) diuranate (ADU) or sodium diuranate (SDU), which are common intermediates in uranium processing. wikipedia.org

The key uranium compounds derived from this process include:

Uranium Trioxide (UO₃): Calcination of uranates at moderate temperatures (around 350 °C) typically produces β-UO₃. wikipedia.org

Triuranium Octoxide (U₃O₈): Heating at higher temperatures converts UO₃ or the initial uranate into U₃O₈, a more stable oxide of uranium. wikipedia.org This khaki-colored product is often referred to as "yellowcake" and is a common form of uranium concentrate traded in the market. nrc.gov

Uranium Dioxide (UO₂): This is the most common form of uranium used as nuclear fuel. wikipedia.org It is produced by the reduction of UO₃ with hydrogen gas. sfa-oxford.com

Uranium Tetrafluoride (UF₄): To produce fuel for reactors that require enriched uranium, UO₂ is converted into uranium hexafluoride (UF₆). The first step in this process is the reaction of UO₂ with hydrofluoric acid (HF) to produce solid UF₄. anl.govwikipedia.org

Uranium Hexafluoride (UF₆): The uranium tetrafluoride is then fluorinated with fluorine gas (F₂) to produce UF₆. wikipedia.orggoogle.com UF₆ is a volatile solid that becomes a gas at a relatively low temperature, making it suitable for the isotope enrichment process in gas centrifuges or gaseous diffusion plants. nrc.govwikipedia.org

The sequence of transformations from the uranate precursor to the final fuel material is a cornerstone of the nuclear fuel cycle.

| Precursor Compound | Transformation Process | Resulting Key Compound | Application |

| Potassium Uranate(VI) (K₂U₂O₇) | Calcination | Uranium Trioxide (UO₃) | Intermediate for UO₂ production |

| Uranium Trioxide (UO₃) | Reduction with Hydrogen | Uranium Dioxide (UO₂) | Nuclear fuel pellets |

| Uranium Dioxide (UO₂) | Hydrofluorination | Uranium Tetrafluoride (UF₄) | Intermediate for UF₆ production |

| Uranium Tetrafluoride (UF₄) | Fluorination | Uranium Hexafluoride (UF₆) | Uranium enrichment |

The primary application of potassium uranate(VI) in the fuel cycle is its conversion to uranium dioxide (UO₂), the ceramic material used to form fuel pellets. wikipedia.orgsfa-oxford.com After the precipitation and drying of the uranate, it undergoes a two-step thermal process:

Calcination: The potassium uranate is heated in a furnace. This step drives off any residual water and decomposes the uranate to form an intermediate uranium oxide, typically UO₃ or U₃O₈, depending on the temperature. wikipedia.org

Reduction: The resulting oxide powder is then heated in a reducing atmosphere, typically flowing hydrogen gas (H₂). This reduces the uranium from the +6 oxidation state in UO₃ to the +4 state in UO₂. wikipedia.org

The resulting ceramic-grade UO₂ powder has specific requirements for purity, particle size, and morphology to ensure it can be pressed and sintered into high-density fuel pellets. These pellets are then loaded into zircaloy tubes to form fuel rods, which are bundled together to create fuel assemblies for nuclear reactors. The efficiency and safety of the nuclear reactor are directly linked to the quality of these fuel pellets, highlighting the importance of controlling the conversion process from the uranate precursor. iaea.org

Research in Advanced Materials Incorporating Actinides

The unique chemistry of actinides, including uranium, makes them components for advanced materials with novel properties. Research in this area explores how to incorporate elements like uranium into complex structures to harness their distinct electronic and structural characteristics. berkeley.edu

Research into actinide-containing materials is driven by the quest for compounds with tailored functionalities. The large ionic radii of actinides and the involvement of f-orbitals in bonding can lead to unusual coordination geometries and physical properties. nih.govberkeley.edu

An example is the synthesis of potassium uranovanadates, which are analogues of the mineral carnotite. smf.mx Hydrothermal synthesis methods have been developed to produce these complex oxides, which exhibit intricate crystal structures. Another area of active research is the creation of potassium uranyl phosphates. researchgate.net These materials have been synthesized under mild hydrothermal conditions to form new structure types, including both layered and framework structures, which exhibit the intense fluorescence characteristic of uranyl compounds. researchgate.net Such materials are of interest for applications in separations, waste management, and sensor technology.

A significant area of advanced materials research involves the creation of porous framework structures, such as metal-organic frameworks (MOFs). While much of this work has focused on other actinides like plutonium, the principles extend to uranium chemistry. nih.govdigitellinc.com The goal is to control the assembly of metal nodes (in this case, containing uranium) and organic linkers to build robust, porous materials.

Exploration of Catalytic Properties and Mechanisms in Uranyl Systems

While uranium compounds are primarily known for their nuclear properties, the uranyl ion ([O=U=O]²⁺), a common motif in uranium(VI) chemistry, exhibits notable catalytic activity. nih.govontosight.ai The high oxidation state and strong Lewis acidity of the uranium center, combined with the reactivity of the U=O bonds, enable a range of catalytic transformations. rsc.org

Research in this field has explored several types of catalysis:

Lewis Acid Catalysis: The uranyl ion is a hard Lewis acid and can catalyze reactions such as nucleophilic acyl substitutions. For example, uranyl complexes have been shown to be effective catalysts for the reaction of acid anhydrides with alcohols to form esters. rsc.org The proposed mechanism involves the coordination of the acid anhydride (B1165640) to the electrophilic uranium center, activating it for nucleophilic attack. rsc.org

Photocatalysis: The uranyl moiety is an effective photocatalyst. Upon irradiation with visible or UV light, it can enter an excited state with a highly oxidizing terminal oxygen radical. nih.govacs.org This potent oxidizing agent can abstract a hydrogen atom from a C-H bond, generating a carbon-centered radical. This radical can then participate in various bond-forming reactions, such as additions to olefins, demonstrating a pathway for C-H functionalization under mild conditions. nih.govacs.org

Polymerization Catalysis: Uranyl ions have been observed to act as catalysts in the polymerization of organic molecules like catechol. The mechanism is thought to involve the complexation of the catechol to the uranyl ion, which facilitates oxidation and subsequent C-C bond formation between the catechol units, ultimately leading to a polycatechol product while the uranyl ion is regenerated. nih.gov

The presence of alkali ions like potassium can influence the electronic properties and stability of catalytic centers, potentially modulating their activity and selectivity, a principle observed in other catalytic systems involving potassium salts. mdpi.comnih.gov

Environmental Geochemistry and Speciation of Uranium Vi in Potassium Rich Systems

Uranium(VI) Speciation in Aqueous Solutions and Environmental Matrices

The speciation of uranium(VI) in the aqueous phase is a primary determinant of its solubility, bioavailability, and interaction with mineral surfaces. In potassium-rich environments, the presence of potassium ions, along with other solution parameters, significantly influences the distribution of aqueous U(VI) species.

The aqueous speciation of uranium(VI) is strongly dependent on pH. In acidic solutions with a pH lower than 3, U(VI) predominantly exists as the free uranyl cation (UO₂²⁺) researchgate.net. As the pH increases into the circumneutral range, hydrolysis reactions lead to the formation of various monomeric and polymeric hydroxo-complexes, such as (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺, and UO₂(OH)₂ researchgate.net.

Carbonate is a critical ligand that forms highly stable and soluble complexes with uranyl ions, particularly in neutral to alkaline conditions. The presence of dissolved carbonate can significantly enhance the mobility of uranium in the environment. In systems open to the atmosphere, increasing pH up to about 8 leads to the formation of hydroxo-uranium complexes, but in strongly alkaline conditions, carbonato-uranyl species become dominant researchgate.net. In carbonate-rich waters, the formation of ternary complexes, such as calcium uranyl carbonate complexes, can further influence U(VI) speciation and mobility kns.orgresearchgate.netnih.gov. The presence of calcium carbonate in soils has been shown to suppress the pH-dependent sorption of U(VI) due to the formation of stable neutral complexes of calcium uranyl carbonate in solution nih.gov.

The inherent luminescence of the uranyl(VI) ion provides a powerful tool for its speciation analysis in environmental samples nih.gov. Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective technique used to identify and quantify different U(VI) species in both aqueous solutions and on mineral surfaces nih.govacs.orgkaist.ac.krsemanticscholar.orgresearchgate.net. This method relies on the characteristic emission spectra and luminescence lifetimes of different uranyl complexes nih.govacs.org.

The characteristic vibronic progression in the emission spectrum of the uranyl ion allows for the identification of molecular species in a variety of systems nih.gov. TRLFS has been successfully employed to distinguish between different aqueous U(VI) complexes, such as those with hydroxides, carbonates, and other ligands researchgate.net. For instance, studies have used TRLFS to identify and quantify multiphase U(VI) speciation on mineral surfaces like gibbsite as a function of pH nih.govacs.orgacs.org.

In complex environmental systems, where multiple luminescent species may be present, advanced analytical approaches are often required. The combination of TRLFS with statistical methods like Parallel Factor Analysis (PARAFAC) has proven effective in deconvoluting complex emission data to identify and quantify individual U(VI) species nih.govacs.orgacs.org. This approach has been used to discern multiple luminescent U(VI) species, including both solid and adsorbed forms, in a single system over a broad pH range nih.govacs.orgacs.org.

Table 1: Examples of Luminescent U(VI) Species Identified by TRLFS in Environmental Systems

| Species/Phase | System | Key Spectroscopic Features |

|---|---|---|

| Metaschoepite | Uranyl-gibbsite system | Distinct emission spectrum at low temperature (20 K) nih.govacs.org |

| Na-compreignacite | Uranyl-gibbsite system | Identified alongside metaschoepite and adsorbed species nih.govacs.org |

| ≡AlO₂–UO₂(OH) | Uranyl-gibbsite system | Surface adsorbed bidentate complex formed below pH 8 nih.gov |

| ≡AlO₂–UO₂(CO₃)₂⁴⁻ | Uranyl-gibbsite system | Surface adsorbed carbonate-containing complex present over a wide pH range nih.gov |

Interaction with Geochemical Barriers and Mineral Surfaces

The mobility of uranium(VI) in the subsurface is significantly influenced by its interaction with mineral surfaces, which act as geochemical barriers. Sorption and surface complexation are key processes that retard the transport of uranium in groundwater.

Gibbsite (α-Al(OH)₃), a common aluminum hydroxide (B78521) mineral, exhibits a significant capacity for U(VI) sorption. Studies combining spectroscopic and modeling approaches have elucidated the mechanisms of U(VI) surface complexation on gibbsite. At lower pH (below 8), a uranyl hydroxide bidentate sorption species, ≡AlO₂–UO₂(OH), is formed nih.gov. In the presence of carbonate, a second sorption complex, a carbonate-containing bidentate species, ≡AlO₂–UO₂(CO₃)₂⁴⁻, is observed across a wider pH range nih.gov.

Portlandite (Ca(OH)₂), a key component of cementitious materials used in geological disposal facilities, also interacts strongly with U(VI). Under the highly alkaline conditions expected in such environments (around pH 12), computational modeling and X-ray Absorption Spectroscopy (XAS) have shown that U(VI) adsorbs onto portlandite surfaces mdpi.comdntb.gov.uamanchester.ac.uk. The uranyl surface complex typically involves four equatorially coordinated hydroxyl ligands, forming an inner-sphere sorbate through direct interaction of a uranyl oxygen with surface calcium ions manchester.ac.uk. While adsorption on clean (001) and (100) surfaces of portlandite is predicted to be weak, stronger interactions are expected on the (203/101) surface or at hydroxyl vacancies, which are more prevalent in aqueous environments manchester.ac.uk.

In environments with elevated uranium concentrations, the precipitation of secondary U(VI) phases can be a significant process controlling the long-term fate of uranium. The composition of the groundwater, particularly the presence of ions like potassium, can dictate the specific mineral phases that form.

In potassium-rich solutions, the formation of potassium-containing secondary uranium minerals, such as compreignacite (K₂(UO₂)₆O₄(OH)₆·8H₂O), has been observed pnnl.gov. The transformation of uranyl hydroxide to compreignacite can occur at room temperature in solutions containing dissolved potassium pnnl.gov. Other potassium uranates, such as K₂U₆O₁₉ and K₂U₄O₁₃·2.2H₂O, have been synthesized under hydrothermal conditions from the reaction of uranyl acetate with potassium nitrate researchgate.net. The stability of these secondary phases is a critical factor in the long-term sequestration of uranium in contaminated sites.

Table 2: Examples of Secondary U(VI) Phases in Potassium-Containing Environments

| Mineral/Phase | Chemical Formula | Formation Conditions |

|---|---|---|

| Compreignacite | K₂(UO₂)₆O₄(OH)₆·8H₂O | Forms from uranyl hydroxide in potassium-containing solutions at room temperature pnnl.gov |

| K₂U₆O₁₉ | K₂U₆O₁₉ | Synthesized hydrothermally from uranyl acetate and potassium nitrate at 200°C researchgate.net |

Accurate prediction of uranium(VI) solubility in various geochemical settings relies on comprehensive thermodynamic databases. These databases contain information on the stability constants of aqueous complexes and the solubility products of relevant solid phases. There is an ongoing effort to update and expand these databases to include data for a wider range of conditions, including those relevant to potassium-rich systems.

The development of thermodynamic databases, such as the one prepared by PSI and NAGRA, is crucial for performance assessment of radioactive waste disposal skb.se. These databases are continually updated with new experimental data and refined models. For instance, recent studies have systematically investigated the solubility and hydrolysis of U(VI) over a large range of ionic strengths, providing valuable data for updating these databases researchgate.net. The inclusion of data for potassium-containing phases and aqueous species is essential for improving the accuracy of geochemical models used to predict uranium behavior in specific geological environments.

Table of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Potassium uranate(VI) | K₂U₂O₇ |

| Uranyl cation | UO₂²⁺ |

| Uranyl hydroxide | UO₂(OH)₂ |

| Potassium sodium uranyl carbonate | K₃Na[U⁶⁺O₂(CO₃)₃] |

| Uranyl nitrate | UO₂(NO₃)₂ |

| Metaschoepite | (UO₂)₈O₂(OH)₁₂·10H₂O |

| Na-compreignacite | Na₂(UO₂)₆O₄(OH)₆·7H₂O |

| Meta-autunite | Ca(UO₂)₂(PO₄)₂·2-6H₂O |

| Gibbsite | α-Al(OH)₃ |

| Portlandite | Ca(OH)₂ |

| Compreignacite | K₂(UO₂)₆O₄(OH)₆·8H₂O |

| Potassium uranate | K₂U₆O₁₉ |

| Hydrated potassium uranate | K₂U₄O₁₃·2.2H₂O |

| Uranyl acetate | UO₂(CH₃COO)₂ |

Implications for Uranium Migration and Remediation Strategies

The behavior of uranium in the environment is of significant concern due to its radiological and chemical toxicity. Its mobility and fate are intricately linked to a variety of geochemical factors. In systems rich in potassium, the formation of specific mineral phases, such as potassium uranate(VI), can play a crucial role in either sequestering or mobilizing this contaminant. Understanding these processes is vital for developing effective remediation strategies and for assessing the long-term safety of nuclear waste disposal.

The mobility of uranium in natural systems is predominantly controlled by its oxidation state and the prevailing aqueous geochemistry. Uranium exists mainly in two oxidation states: U(IV) and U(VI). Under reducing (anoxic) conditions, uranium is typically in the +4 state, forming highly insoluble minerals like uraninite (B1619181) (UO₂), which effectively immobilizes it.

Conversely, under oxidizing conditions, uranium is converted to the much more mobile hexavalent state, U(VI). nih.govmdpi.com In this form, it exists as the linear uranyl cation (UO₂²⁺), which is highly soluble in water. mdpi.comthuenen.de The mobility of this uranyl ion is further governed by several key interdependent factors:

pH: The acidity or alkalinity of the water significantly influences which uranium species are stable.

Complexation with Ligands: The presence of dissolved ions, particularly carbonate (CO₃²⁻), strongly affects uranium mobility. In neutral to alkaline waters, uranyl forms highly stable and soluble aqueous complexes with carbonate, such as Ca₂UO₂(CO₃)₃ and CaUO₂(CO₃)₃²⁻. mdpi.comresearchgate.net These complexes can dramatically increase the concentration of uranium that can be transported in groundwater and weaken its tendency to adsorb to mineral surfaces. mdpi.comresearchgate.net

Sorption: The uranyl ion can attach to the surfaces of various minerals, a process known as sorption. acs.orgunl.edu Iron and manganese oxides, clay minerals, and organic matter are particularly effective at sorbing uranium, thereby retarding its migration in the subsurface. mdpi.comacs.org However, this process is pH-dependent and competes with the formation of soluble complexes like those with carbonate. acs.orgunl.edu

Precipitation/Dissolution: If the concentration of uranium and other ions in solution exceeds a certain threshold, new solid phases can precipitate, removing uranium from the water. In potassium-rich systems, the formation of potassium-bearing uranyl minerals, such as compreignacite (K₂(UO₂)₆O₄(OH)₆·8H₂O), can act as a solubility-limiting phase, thus reducing uranium's mobility. acs.orgnih.gov

These factors are interconnected, creating a complex system that determines whether uranium is locked in place or transported through the environment.

Table 1: Key Geochemical Factors Affecting Uranium(VI) Mobility

| Factor | Effect on Mobility | Governing Mechanism | References |

|---|---|---|---|

| Redox Potential | High (Oxidizing) / Low (Reducing) | Formation of soluble U(VI) uranyl ion vs. insoluble U(IV) minerals (e.g., uraninite). | nih.govmdpi.comjst.go.jp |

| pH | Variable | Controls the speciation of the uranyl ion and the surface charge of minerals, affecting both solubility and sorption. | unl.eduresearchgate.net |

| Carbonate (CO₃²⁻) Concentration | Increases Mobility | Forms highly stable and soluble aqueous uranyl-carbonate complexes, inhibiting sorption. | mdpi.comacs.orgunl.eduusgs.gov |

| Sorption to Mineral Surfaces | Decreases Mobility | Adsorption onto clays, iron/manganese oxides, and organic matter physically retards uranium transport. | acs.orgunl.eduosti.govqucosa.deresearchgate.net |

| Precipitation of Secondary Minerals | Decreases Mobility | Formation of solid phases, such as potassium-bearing uranyl oxides (e.g., compreignacite), removes uranium from the aqueous phase. | acs.orgnih.gov |

The safe, long-term disposal of high-level radioactive waste is a global challenge, with deep geological disposal being the internationally favored solution. nih.govresearchgate.networld-nuclear.org This approach relies on a multi-barrier system, combining engineered barriers (waste form, container, backfill) with the natural geological barrier to isolate waste for millennia. world-nuclear.orgworld-nuclear.org Many repository designs incorporate cement-based materials for encapsulation, structural support, and backfilling. researchgate.netoecd-nea.orgwhiterose.ac.uk

Over time, groundwater interacting with these cementitious materials will create a hyperalkaline (pH 10–13) plume. acs.org Under these conditions, and in the presence of alkali metals like potassium and sodium from the cement and surrounding host rock (such as clay), thermodynamic models predict that the solubility of U(VI) will be very low, controlled by the formation of alkali uranate phases. acs.orgpnnl.govresearchgate.net

However, the role of potassium uranate(VI) in this context is twofold and complex:

Immobilization via Precipitation: The formation of stable, crystalline potassium uranate solids can effectively sequester uranium, limiting its concentration in the groundwater that might eventually migrate from the repository. This precipitation is a key component of the safety case for cementitious repositories, which relies on maintaining a high-pH environment to keep actinide solubility low. researchgate.netwhiterose.ac.uk

Enhanced Mobility via Colloids: Contrary to simple solubility models, studies have shown that under hyperalkaline conditions relevant to cement leachates, uranium(VI) can form stable colloidal nanoparticles. acs.org These colloids are extremely small solid particles (1.5–60 nm) that can remain suspended in groundwater and be transported with it, potentially bypassing the retardation mechanisms of sorption that would affect dissolved species. acs.orgmanchester.ac.uk

Composition and Structure: Detailed analysis has revealed that these nanoparticles have a uranate-type crystal structure (similar to the mineral clarkeite) and are composed of uranium, sodium, potassium, and calcium. acs.org This directly implicates the formation of potassium uranate(VI) species in a mobile form that could enhance radionuclide transport away from a repository. acs.org

Therefore, the formation of potassium uranate(VI) is a critical process in the long-term safety assessment of a geological disposal facility. While its formation as a bulk solid contributes to the containment of uranium, its potential to form stable, mobile colloids presents a significant and previously under-recognized transport mechanism. acs.org Future research and safety assessments must account for the specific geochemical conditions that favor either bulk precipitation (immobilization) or colloidal nanoparticle formation (mobilization) of potassium uranate(VI) to accurately predict the long-term fate of uranium in a nuclear waste repository.

Table 2: Properties of Relevant Potassium-Uranium(VI) Compounds

| Compound Name | Chemical Formula | Significance/Context | References |

|---|---|---|---|

| Potassium Uranate(VI) / Potassium Diuranate | K₂U₂O₇ | A reference compound for alkali uranates. Can precipitate from solutions, but its carbonate extraction can be difficult. | sc.edu |

| Compreignacite | K₂(UO₂)₆O₄(OH)₆·8H₂O | A uranyl oxide hydrate mineral that can precipitate under certain conditions, limiting U(VI) solubility. | acs.orgnih.gov |

| Carnotite | K₂(UO₂)₂(VO₄)₂·3H₂O | A hydrated potassium uranium vanadium oxide, a common secondary uranium mineral found in surficial deposits. | world-nuclear.org |

Q & A

Q. What are the optimal experimental conditions for synthesizing potassium uranate(VI) with high purity?

Methodological guidance: Design synthesis protocols using controlled redox conditions (e.g., alkaline environments with uranium(VI) precursors). Monitor pH, temperature, and reaction time to avoid intermediate phases. Characterize purity via X-ray diffraction (XRD) and spectroscopic techniques (e.g., Raman or FTIR) .

Q. How can potassium uranate(VI) be reliably distinguished from other uranium(VI) compounds (e.g., sodium uranate) in mixed-phase systems?

Methodological guidance: Employ thermogravimetric analysis (TGA) to assess thermal stability differences. Combine with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping and synchrotron-based X-ray absorption near-edge structure (XANES) to confirm uranium oxidation states .

Q. What spectroscopic markers are critical for identifying potassium uranate(VI) in solid-state studies?

Methodological guidance: Focus on uranium-oxygen vibrational modes in Raman spectra (e.g., symmetric stretching of UO₂²⁺ near 800–850 cm⁻¹) and characteristic XRD peaks (e.g., d-spacings corresponding to layered uranate structures). Cross-validate with reference data from analogous compounds .

Advanced Research Questions

Q. How do coprecipitation kinetics of potassium uranate(VI) with transuranic elements (e.g., Np, Pu) vary under alkaline conditions?

Methodological guidance: Conduct batch experiments under controlled NaOH concentrations (e.g., 0.1–5 M) and monitor coprecipitation efficiency via gamma spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS). Use Tables 2.3-24 and 2.3-25 () as templates for quantifying decontamination factors. Address uncertainties by replicating trials under inert atmospheres to exclude redox interference .

Q. What analytical challenges arise when reconciling discrepancies in uranium(VI) titration data for potassium uranate(VI) systems?

Methodological guidance: Evaluate reductor column efficiency (e.g., Cd or Pb columns) for uranium valence adjustment. Quantify systematic errors via blank experiments and validate with alternative methods like potentiometric titration. Reference for historical pitfalls in reductor column methodologies .

Q. How can computational modeling improve the interpretation of potassium uranate(VI)’s thermodynamic stability in aqueous systems?

Methodological guidance: Apply density functional theory (DFT) to simulate uranate lattice energies and solvation dynamics. Calibrate models using experimental solubility data (e.g., from ’s gluconate complexation study). Use software like VASP or Gaussian with uranium-specific pseudopotentials .

Q. What ethical and safety considerations are paramount when handling potassium uranate(VI) in radiation-prone environments?

Methodological guidance: Adopt ALARA (As Low As Reasonably Achievable) principles for radiation exposure. Document protocols for waste disposal and contamination monitoring, aligning with IAEA guidelines. Include risk assessments in experimental design phases, as emphasized in ’s FINER criteria .

Methodological Frameworks for Addressing Contradictions

- Data Validation : Use ’s peer-review criteria to assess whether conclusions are supported by data. For example, if XRD and spectroscopic results conflict, re-examine sample homogeneity or consider surface vs. bulk phase differences .

- Experimental Replication : Design studies with triplicate samples and statistical controls (e.g., ANOVA) to isolate variables, as recommended in ’s analysis of raw data presentation .

- Literature Synthesis : Cross-reference uranium(VI) studies (e.g., ’s gluconate complexation work) to identify trends or outliers in potassium uranate(VI) behavior .

Tables for Key Data Comparison

| Parameter | Optimal Range for Synthesis | Analytical Technique | Reference |

|---|---|---|---|

| pH | 10–12 | Potentiometric titration | |

| U(VI) concentration | 0.01–0.1 M | ICP-MS | |

| Coprecipitation efficiency | 85–95% (for Np/Pu) | Gamma spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.